5-Methylnonane
Description
Significance of Branched Hydrocarbons in Chemical Science
Branched hydrocarbons are of paramount importance across various sectors of chemical science and industry. thoughtco.com Their branched structure affects their physical properties; for instance, they generally exhibit lower boiling points compared to their linear isomers due to reduced surface area, which weakens the intermolecular van der Waals forces. solubilityofthings.commasterorganicchemistry.com Conversely, increased branching can lead to higher melting points if it results in a more symmetrical, compact structure that packs more efficiently into a crystal lattice. masterorganicchemistry.com
This structural variation is particularly crucial in the petroleum industry. thoughtco.com The process of isomerization is used to convert straight-chain alkanes into branched isomers to increase the octane (B31449) number of gasoline, which improves fuel efficiency and prevents engine knocking. thoughtco.comyoutube.com Beyond fuels, branched alkanes serve as essential building blocks and intermediates in the synthesis of a wide array of organic chemicals, including plastics, solvents, and lubricants. youtube.comontosight.aiunacademy.com Their controlled reactivity and specific physical properties make them indispensable raw materials in industrial and organic chemistry. solubilityofthings.comwikipedia.org
Overview of Isomeric Nonanes and Decanes in Research Contexts
The isomers of nonane (B91170) (C9H20) and decane (B31447) (C10H22) are subjects of significant research interest, particularly in understanding the relationship between molecular structure and physical properties. Nonane has 35 constitutional isomers, and decane has 75. nih.gov This large number of isomers provides a rich field for studying how subtle changes in branching affect properties like boiling point, melting point, density, and viscosity. solubilityofthings.commasterorganicchemistry.com
Research often focuses on the thermodynamic properties of these isomers, such as their heats of combustion and formation. nist.gov For example, studies have investigated the pyrolysis mechanisms of n-decane and its isomer, 2-methylnonane (B165365), revealing that the branched structure of 2-methylnonane leads to more complex decomposition pathways. atlantis-press.comatlantis-press.com This type of research is vital for developing advanced hydrocarbon fuels and for understanding combustion processes at a molecular level. atlantis-press.comatlantis-press.com Furthermore, the separation and analysis of these closely related isomers present challenges that drive advancements in analytical techniques like gas chromatography. cymitquimica.com The study of these isomers also extends to stereochemistry, as some isomers of nonane and decane are chiral, providing models for investigating the emergence of stereoisomerism in larger organic molecules. nih.gov
Historical Context of 5-Methylnonane in Chemical Literature
This compound, as one of the 75 isomers of decane, has been a subject of study within the broader investigation of hydrocarbon properties. nih.govcymitquimica.com Early research on paraffin (B1166041) hydrocarbons, often conducted in the mid-20th century, focused on meticulously measuring the fundamental thermodynamic properties of purified hydrocarbon samples. For instance, a 1947 study from the National Bureau of Standards on the heats of combustion and isomerization of six nonane isomers laid the groundwork for correlating experimental data to predict the properties of the other 29 nonane isomers and higher alkanes like decanes. nist.gov While specific early synthesis records for this compound are not prominently highlighted, its characterization is embedded in the systematic study of alkane isomers. Thermal data, including heat capacity and entropy for compounds like 2-methylnonane and this compound, were being reported in the early 1940s, contributing to a comprehensive understanding of organic compound thermochemistry. nist.gov More recently, this compound has been identified in diverse contexts, such as in studies of volatile organic compounds (VOCs) emitted from the human body and in research on the catalytic conversion of organic compounds. researchgate.netcmdm.tw
Properties of this compound
This compound is a colorless liquid with the chemical formula C10H22. cymitquimica.comchembk.com It is a branched-chain hydrocarbon that is insoluble in water but soluble in organic solvents. cymitquimica.com
| Property | Value |
| Molecular Formula | C10H22 nist.govnih.gov |
| Molecular Weight | 142.28 g/mol nih.govvwr.com |
| CAS Number | 15869-85-9 nist.govthegoodscentscompany.com |
| Boiling Point | 165 °C vwr.comvwr.com |
| Density | 0.73 g/mL (at 20 °C) vwr.com |
| Flash Point | 38 °C vwr.comvwr.com |
This table is interactive. Click on the headers to sort the data.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylnonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-4-6-8-10(3)9-7-5-2/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSIILFJZXHVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065961 | |
| Record name | Nonane, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15869-85-9 | |
| Record name | 5-Methylnonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15869-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonane, 5-methyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonane, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Nonane, 5-methyl- | |
| Source | EPA DSSTox | |
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| Record name | Nonane, 5-methyl- | |
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Synthetic Methodologies for 5 Methylnonane and Its Derivatives
Stereoselective Synthesis of 5-Methylnonane Precursors
The synthesis of specific stereoisomers of this compound derivatives is crucial for creating complex molecules with defined three-dimensional structures. This is often accomplished by establishing stereocenters in precursor molecules that are later converted to the desired this compound structure.
Chiral Auxiliaries and Asymmetric Synthesis Strategies
Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. ddugu.ac.in A key strategy involves the temporary incorporation of a chiral auxiliary, a molecule that directs the stereochemical outcome of a reaction and is later removed. wikipedia.orgnumberanalytics.com
Sharpless Asymmetric Epoxidation: This method is instrumental in creating chiral epoxides from allylic alcohols. slideshare.net In the context of this compound precursors, the Sharpless epoxidation has been pivotal in generating the necessary stereogenic centers for molecules like (3S,4R,5R)-5-methylnonane-3,4-diol. up.ac.zaup.ac.za The reaction utilizes a titanium tetraisopropoxide catalyst, t-butyl hydroperoxide (TBHP), and a chiral diethyl tartrate (DET) ligand to achieve high enantioselectivity. juniperpublishers.com
Kinetic Enzymatic Resolution: This technique separates enantiomers of a racemic mixture by using an enzyme that selectively catalyzes the reaction of one enantiomer over the other. uni-graz.atnih.gov For instance, the kinetic enzymatic resolution of a racemic alcohol derived from trans-4-hexen-3-one has been employed as a key step in a synthetic route toward (3S,4R,5R)-5-methylnonane-1,3,4-triol. up.ac.zaup.ac.za
Carbon-Carbon Bond Formation Reactions
Wittig Rearrangement Derivatives: The up.ac.zaresearchgate.net-Wittig rearrangement is a powerful tool for carbon-carbon bond formation, transforming allyl ethers into homoallylic alcohols. organic-chemistry.org This rearrangement proceeds through a concerted, suprafacial up.ac.zaresearchgate.net-sigmatropic shift. scripps.edu A notable application is in the stereoselective synthesis of the C(10)–C(20) backbone of the fumonisins, where a up.ac.zaresearchgate.net-Wittig rearrangement plays a crucial role in establishing the stereochemistry of a (3S,4R,5R)-5-methylnonane-3,4-diol precursor. up.ac.zaup.ac.za The reaction is typically conducted at low temperatures to favor the up.ac.zaresearchgate.net-rearrangement over the competing up.ac.zamdpi.com-rearrangement. organic-chemistry.org
Synthesis of Polyfluorinated Ethers Incorporating Methylnonane Moieties
While direct synthesis of 3,6-dioxaperfluoro-5-methylnonane is not extensively detailed in the provided context, the principles of synthesizing fluorinated ethers can be inferred. The synthesis would likely involve the coupling of a fluorinated alcohol with a fluorinated alkyl halide or tosylate containing the this compound skeleton. The introduction of fluorine atoms can significantly alter the chemical and physical properties of the molecule.
Industrial Synthesis Pathways and Feedstock Considerations
On an industrial scale, the production of specific branched alkanes like this compound is often part of a broader strategy to produce isomerized hydrocarbon mixtures for fuels. mdpi.com
Catalytic Hydrocarbon Processes for Branched Alkane Production
Catalytic Hydroisomerization: This process is central to the production of branched alkanes from straight-chain paraffins. researchgate.netmdpi.com It is a key technology in oil refineries for improving the octane (B31449) number of gasoline and the cold-flow properties of diesel fuel. researchgate.netresearchgate.net The process utilizes bifunctional catalysts, which possess both metal sites (for hydrogenation/dehydrogenation) and acid sites (for isomerization). mdpi.com The reaction mechanism involves the dehydrogenation of an n-alkane to an alkene on a metal site, followed by protonation on an acid site to form a carbenium ion. This ion then undergoes skeletal rearrangement to a branched isomer before being hydrogenated back to a saturated alkane. mdpi.commdpi.com While not specifically targeting this compound, this process yields a variety of branched isomers, including methylnonanes. ontosight.ai
Retrosynthetic Analysis of this compound Building Blocks
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. slideshare.netyoutube.com
Fumonisins: The fumonisins are a family of mycotoxins that share a common structural backbone. up.ac.zaup.ac.za A retrosynthetic disconnection of the C(9)–C(10) bond of the fumonisin backbone identifies (3S,5S,6R,7R)-3,7-dimethylundecane-1,5,6-triol as a key building block. up.ac.zaup.ac.za Further retrosynthetic analysis of this building block leads to (3S,4R,5R)-5-methylnonane-1,3,4-triol as a viable synthetic target. up.ac.zaup.ac.zaup.ac.za
(3S,4R,5R)-5-methylnonane-1,3,4-triol: This triol is a key intermediate in the synthesis of the fumonisin backbone. up.ac.zaup.ac.za Its retrosynthesis reveals that it can be derived from the simpler starting material, trans-4-hexen-3-one. up.ac.zaup.ac.zaup.ac.za
(3S,4R,5R)-5-methylnonane-3,4-diol: This diol is a direct precursor to the aforementioned triol. up.ac.zaup.ac.za The key stereogenic centers in this molecule are established through strategic use of the Sharpless asymmetric epoxidation and a up.ac.zaresearchgate.net-Wittig rearrangement. up.ac.zaup.ac.zaup.ac.za
Table of Key Synthetic Reactions and Precursors
| Target Molecule/Precursor | Key Synthetic Methodologies | Starting Material (Example) |
|---|---|---|
| (3S,4R,5R)-5-methylnonane-3,4-diol | Sharpless Asymmetric Epoxidation, up.ac.zaresearchgate.net-Wittig Rearrangement | trans-4-hexen-3-one |
| (3S,4R,5R)-5-methylnonane-1,3,4-triol | Kinetic Enzymatic Resolution | Racemic alcohol from trans-4-hexen-3-one |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (3S,4R,5R)-5-methylnonane-1,3,4-triol |
| (3S,4R,5R)-5-methylnonane-3,4-diol |
| 3,6-dioxaperfluoro-5-methylnonane |
| Fumonisin B1 |
| (3S,5S,6R,7R)-3,7-dimethylundecane-1,5,6-triol |
| trans-4-hexen-3-one |
| Diethyl tartrate |
| Titanium tetraisopropoxide |
Catalytic Transformations and Reactions Involving 5 Methylnonane
Isomerization Reactions of Methylnonanes on Zeolite Catalysts
Hydroisomerization is a key reaction for improving the octane (B31449) number and cold-flow properties of fuel feedstocks. mdpi.com This process utilizes bifunctional catalysts to convert linear or lightly branched alkanes into more highly branched isomers. The reaction proceeds via a well-established mechanism involving dehydrogenation of the alkane on a metal site, followed by skeletal rearrangement of the resulting alkene intermediate on an acid site, and concluding with hydrogenation back to a saturated isomer on a metal site. mdpi.comnih.gov
Influence of Zeolite Pore Architecture on Selectivity (e.g., SSZ-53, UTD-1)
Zeolites with one-dimensional (1D) medium-pore channels are particularly effective for the hydroisomerization of long-chain alkanes. The pore size is a critical factor; it must be large enough to admit the reactant molecule but constrained enough to favor isomerization over cracking and to influence the type of branched isomers formed. rsc.org
For instance, zeolites with the MTT framework topology, such as SSZ-32 (and by extension, SSZ-53), possess 1D pores with dimensions of approximately 4.5 Å x 5.2 Å. mdpi.com Studies on the hydroisomerization of n-hexadecane over Pt/SSZ-32 catalysts have shown that the unique pore structure and acidity can be tailored to enhance the selectivity towards desired isomers. By creating a hierarchical pore structure through sequential desilication-dealumination, researchers have been able to increase the formation of monobranched isomers via a "pore mouth" catalysis mechanism. mdpi.com In this mechanism, the isomerization reaction primarily occurs at the entrance of the zeolite pores, which limits the formation of bulkier, multi-branched isomers that can lead to cracking. uu.nl
Platinum-Group Metal Catalysts in Branched Alkane Isomerization (e.g., Pt/USY, Pt/CaY)
Platinum is the most commonly used metal component in bifunctional isomerization catalysts due to its high hydrogenation-dehydrogenation activity. nih.govresearchgate.net It is typically dispersed on an acidic support, such as a zeolite. The balance between the metal function (platinum) and the acid function (zeolite) is critical for achieving high isomer yields while minimizing undesirable cracking reactions. researchgate.net
Large-pore zeolites like Y-zeolite (in its ultrastable, USY, form) are frequently used as supports. Pt/USY catalysts are employed in the hydroconversion of various hydrocarbons. For example, in the hydrocracking of octylcyclohexane, a C14 naphthene, Pt/H-USY was shown to be an effective catalyst. researchgate.net The large, three-dimensional pore system of USY zeolite allows for the conversion of bulky molecules.
The catalytic activity of Pt-loaded zeolites often correlates with the effective acidity of the support. researchgate.net The platinum sites generate alkene intermediates, which then migrate to the Brønsted acid sites within the zeolite for skeletal rearrangement. researchgate.net The newly formed iso-alkenes then travel back to a platinum site for hydrogenation. The efficiency of this process depends on the proximity and balance of these two types of active sites. While specific studies on Pt/CaY for methylnonane isomerization are limited, the principles remain the same. The introduction of cations like Calcium (Ca²⁺) can modify the acidity of the Y-zeolite, which in turn influences the catalytic performance by altering the acid-site density and strength, thereby affecting the isomerization-to-cracking ratio.
Elucidation of Reaction Pathways and Positional Selectivities
The general reaction pathway for alkane hydroisomerization on bifunctional catalysts is initiated by the dehydrogenation of the parent alkane (e.g., a methylnonane) on a platinum site to form a methylnonene. researchgate.net This olefin is then protonated on a Brønsted acid site of the zeolite to form a secondary or tertiary carbenium ion. This carbocation intermediate can then undergo skeletal rearrangement via methyl or ethyl shifts to form a more branched carbocation. Finally, the branched carbocation is deprotonated to a branched olefin, which is subsequently hydrogenated on a metal site to yield the final isomer product. researchgate.netnih.gov
The pore structure of the zeolite heavily influences the positional selectivity of the methyl groups in the products. In the hydroisomerization of n-hexadecane over a Pt/SSZ-32 catalyst, a distinct product distribution of methylpentadecane isomers was observed. mdpi.com At lower conversions, 2-methyl isomers were predominant, suggesting that isomerization occurs preferentially near the ends of the alkane chain. As conversion increased, the selectivity shifted towards isomers with the methyl group closer to the center of the chain (e.g., 6-, 7-, and 8-methyl isomers). mdpi.com This indicates that consecutive isomerization reactions occur, where the initially formed isomers re-adsorb and rearrange further. This phenomenon, where product selectivity changes with conversion, is a hallmark of shape-selective catalysis in zeolites. For a feedstock like 5-methylnonane, isomerization would likely lead to a mixture of other methylnonanes (e.g., 2-, 3-, 4-methylnonane) and dimethyl-octanes, with the relative proportions being dictated by the catalyst's pore architecture and the reaction conditions.
Hydrocracking Processes Involving this compound
Hydrocracking is a versatile refinery process used to convert heavy hydrocarbon feedstocks into lighter, more valuable products such as gasoline, jet fuel, and diesel. uct.ac.za The process operates under hydrogen pressure and employs bifunctional catalysts similar to those used in isomerization, but typically under more severe conditions (higher temperatures and pressures) to promote C-C bond cleavage. nih.gov
Product Distribution Analysis in Hydrocracking Reactions (e.g., this compound as a product isomer)
During the hydrocracking of long-chain n-alkanes (e.g., C12-C16), a complex mixture of lighter alkanes is produced. The reaction network involves initial isomerization followed by cracking of the branched isomers. rsc.org Therefore, monobranched isomers like this compound are key intermediates and products in these processes.
For example, the transformation of n-decane over bifunctional Pt-zeolite catalysts yields monobranched isomers, which are primarily methylnonanes, alongside cracking products. researchgate.net Similarly, the hydrocracking of even longer molecules like octacosane (C28) or Fischer-Tropsch waxes shows that β-scission (cracking) of the carbon-carbon bond is more likely to occur in the middle of the chain, leading to a near-symmetrical distribution of hydrocarbon products. scispace.com The product slate from hydrocracking is broad, containing both linear and branched alkanes. The presence of isomers like this compound in the C10 fraction is a direct result of the isomerization function of the catalyst acting on either the feedstock molecule or larger cracked fragments before they exit the catalyst pore.
The table below illustrates a representative product distribution from the hydrocracking of a long-chain alkane, showing the typical range of products that would include isomers like this compound.
| Carbon Number Range | Predominant Products | Typical Use |
| C1 - C4 | Methane (B114726), Ethane, Propane, Butanes | Fuel Gas, LPG |
| C5 - C11 | Pentanes, Hexanes, Heptanes, Octanes, Nonanes, Decanes (linear and branched) | Gasoline |
| C8 - C16 | Octanes to Hexadecanes (linear and branched) | Jet Fuel |
| C10 - C20 | Decanes to Eicosanes (linear and branched) | Diesel |
This is a generalized representation. Actual product distribution depends on feedstock, catalyst, and process conditions.
Catalytic Systems for Hydrocracking of Branched Alkanes
The catalysts used for hydrocracking are bifunctional, requiring both a metal component for hydrogenation/dehydrogenation and an acidic component for isomerization and cracking. nih.gov The choice of catalyst depends on the feedstock and the desired product slate.
Common catalytic systems include:
Noble Metal Catalysts : Platinum or palladium supported on acidic zeolites such as USY, Beta, or ZSM-5 are highly active. researchgate.netmdpi.com These systems are effective for producing high-quality fuels with a high degree of isomerization. The strong hydrogenation function of the noble metal helps to saturate cracked fragments and prevent coke formation.
Transition Metal Sulfide Catalysts : Catalysts containing nickel-molybdenum (Ni-Mo) or cobalt-molybdenum (Co-Mo) sulfides on acidic supports (e.g., silica-alumina or zeolites) are also widely used, particularly for feedstocks with higher sulfur content. researchgate.netnih.gov These catalysts are generally more robust and resistant to poisoning by sulfur and nitrogen compounds.
The acidic support provides the sites for the carbenium ion chemistry that drives both isomerization and the β-scission reactions responsible for cracking. rsc.org Zeolites like ZSM-5, with their shape-selective properties, can be used to steer the product distribution towards the gasoline range, as branched intermediates may become trapped and undergo successive cracking steps. rsc.org Amorphous silica-alumina provides strong acid sites but lacks the shape selectivity of zeolites, often resulting in a different product distribution. The careful selection and balancing of the metal and acid functions are essential for optimizing the yield of desired products like this compound and other valuable fuel components while minimizing the production of light gases. researchgate.net
Autoxidation and Low-Temperature Oxidation Chemistry
The study of the catalytic transformations of this compound, particularly its behavior under autoxidation and low-temperature oxidation conditions, is crucial for understanding its combustion characteristics. While direct experimental studies on this compound are limited, significant insights can be drawn from research on its isomers, such as 2-methylnonane (B165365), and other branched alkanes. This research is particularly relevant to the development of advanced combustion engines that operate in the cool flame regime. osti.gov
Autoxidation is a spontaneous oxidation process that occurs at moderate temperatures without ignition, leading to the formation of various functionalized organic compounds. algoreducation.comstudysmarter.co.uk In the context of alkanes, this process is characterized by a series of radical chain reactions. The structure of the alkane plays a significant role in its oxidation rate, with branched alkanes like this compound generally exhibiting higher reactivity than their straight-chain counterparts. algoreducation.comstudysmarter.co.uk
Low-temperature oxidation chemistry, often observed in the temperature range of 500–800 K, is fundamental to understanding phenomena such as cool flames and the negative temperature coefficient (NTC) behavior. kaust.edu.sanasa.gov Cool flames are a unique form of combustion that generates very little heat and where the reaction rate can counterintuitively decrease as the temperature increases over a certain range. nasa.gov
Research Findings from Analogous Compounds
Studies on 2-methylnonane, a structural isomer of this compound, provide valuable data on the types of intermediate products formed during low-temperature oxidation. These experiments, often conducted in jet-stirred reactors, have identified a wide range of oxygenated species. osti.gov The autoxidation of branched alkanes typically initiates with the abstraction of a hydrogen atom, followed by the addition of molecular oxygen to form peroxy radicals. These radicals can then undergo intramolecular hydrogen transfer and further reactions to yield a variety of products.
The product distribution from the low-temperature oxidation of branched alkanes is complex and includes, but is not limited to, the classes of compounds listed in the table below.
| Product Class | General Description |
| Alcohols | Formed through the termination reactions of peroxy radicals. |
| Ketones | Result from the decomposition of hydroperoxides. |
| Carboxylic Acids | Can be formed through further oxidation of aldehydes. |
| Cyclic Ethers (Oxiranes, Tetrahydrofurans) | Formed via intramolecular radical addition reactions. nih.govresearchgate.net |
| Hydroperoxides | Key intermediates in the low-temperature oxidation chain branching reactions. kaust.edu.sa |
| Ketohydroperoxides (KHPs) | Important intermediates that can decompose to form smaller oxygenated species and contribute to chain branching. nih.govnih.gov |
| Diones | Can be formed from the decomposition of ketohydroperoxides. nih.gov |
The reactivity of different hexane isomers in low-temperature oxidation has been shown to be influenced by the degree of branching. For instance, n-hexane is the most reactive, followed by methyl-pentane isomers, with more highly branched isomers like 2,3-dimethylbutane being the least reactive at temperatures below 800 K. nih.govresearchgate.net This suggests that the position of the methyl group in the nonane (B91170) chain will significantly influence the specific reaction pathways and the distribution of oxidation products for this compound.
The following table summarizes the observed reactivity trends for alkane isomers in low-temperature oxidation, which can be extrapolated to understand the expected behavior of this compound.
| Isomer Structure | Relative Reactivity at Low Temperatures (<800 K) |
| Linear (e.g., n-hexane) | Highest |
| Monomethyl-branched (e.g., 2-methylpentane) | Intermediate |
| Dimethyl-branched (e.g., 2,3-dimethylbutane) | Lowest |
Environmental Biogeochemistry and Microbial Degradation of 5 Methylnonane
Anaerobic Biodegradation Pathways of Branched Alkanes
Under anoxic conditions, such as those found in deep sediments, petroleum reservoirs, and contaminated aquifers, the biodegradation of alkanes is a slow but significant process. It relies on complex microbial consortia that ferment hydrocarbons to simpler substrates for terminal electron acceptors like sulfate (B86663) or carbon dioxide (for methanogenesis).
Iso-alkanes have long been considered recalcitrant to biodegradation under methanogenic conditions. figshare.comresearchgate.net However, research on oil sands tailings ponds, which are anaerobic environments rich in residual hydrocarbons, has demonstrated that indigenous microbial communities can degrade short-chain iso-alkanes (C5-C8) and produce methane (B114726). researchgate.netsci-hub.se These environments serve as a valuable model for the potential degradation of larger iso-alkanes like 5-methylnonane.
Studies involving lengthy incubations (over six years) of oil sands tailings have revealed the biodegradation of C5 and C6 iso-alkanes, such as 2-methylbutane, 2-methylpentane (B89812), and 3-methylpentane (B165638). figshare.comacs.org The process is characterized by very long lag phases, sometimes extending from 280 to over 1800 days, before the onset of methane production. figshare.comacs.org This contrasts with the shorter lag phases observed for n-alkanes under similar conditions. acs.org
The degradation of these iso-alkanes is often incomplete or occurs via co-metabolism. For instance, 2-methylpentane was observed to be completely depleted over approximately 2400 days, while 2-methylbutane and 3-methylpentane were only partially degraded during the active breakdown of 2-methylpentane. figshare.comacs.org Similarly, in studies of C7 and C8 iso-alkanes, some isomers like 3-methylhexane (B165618) and 4-methylheptane (B1211382) were degraded when supplied as single substrates, whereas 2-methylhexane (B165397) and 2-methylheptane (B165363) were only depleted when present in a mixture, suggesting co-metabolism is a key process. sci-hub.se This isomer-specific metabolism highlights the biochemical challenges posed by branched structures. sci-hub.se
Table 1: Methanogenic Degradation of Various Iso-Alkanes in Oil Sands Tailings
| Iso-Alkane(s) | Lag Phase (Days) | Degradation Pattern | Key Findings | Reference(s) |
|---|---|---|---|---|
| 2-methylbutane, 2-methylpentane, 3-methylpentane | 200 - 1800 | 2-methylpentane completely depleted; others partially depleted via co-metabolism. | Long lag phases precede methanogenesis; co-metabolism is crucial for some isomers. | figshare.com, researchgate.net, acs.org |
| 2-methylhexane, 3-methylhexane, 2-methylheptane, 4-methylheptane | ~700 | 3-methylhexane & 4-methylheptane degraded singly; 2-methylhexane & 2-methylheptane degraded only in a mixture. | Demonstrates isomer-specific degradation and co-metabolism requirements. | sci-hub.se |
The anaerobic degradation of hydrocarbons is not carried out by a single microbial species but by syntrophic consortia where the metabolic products of one group serve as substrates for another. In methanogenic environments, primary fermenting bacteria break down the complex hydrocarbons into simpler molecules like acetate, H₂, and CO₂, which are then consumed by methanogenic archaea. figshare.comoup.com
Studies of alkane-degrading methanogenic cultures consistently reveal the enrichment of specific microbial groups. Bacteria from the family Peptococcaceae (within the order Clostridiales) are frequently identified as key primary degraders of iso-alkanes. figshare.comsci-hub.seoup.com These bacteria are often found in co-dominance with syntrophic bacteria such as Syntrophus and Smithella. oup.comnih.govnih.gov These syntrophs are crucial for oxidizing the intermediate products, like fatty acids, keeping their concentrations low enough for the initial fermentation to remain thermodynamically favorable. oup.com
The archaeal community is typically dominated by both acetoclastic methanogens (which consume acetate), such as Methanosaeta, and hydrogenotrophic methanogens (which consume H₂ and CO₂), including Methanoregula and Methanolinea. figshare.comsci-hub.seacs.org The co-dominance of both types of methanogens suggests that both major methanogenic pathways are active and essential for the complete conversion of iso-alkanes to methane. acs.org The specific partners in these consortia can vary depending on the environment and the specific hydrocarbons present. researchgate.net
Table 2: Key Microbial Players in Anaerobic Iso-Alkane Degradation
| Microbial Group | Phylum/Order | Proposed Role | Associated Genera | Reference(s) |
|---|---|---|---|---|
| Peptococcaceae | Firmicutes / Clostridiales | Primary iso-alkane degradation (fermentation) | Peptococcaceae members | figshare.com, sci-hub.se, oup.com |
| Syntrophic Bacteria | Deltaproteobacteria | Oxidation of fermentation intermediates | Syntrophus, Smithella | oup.com, nih.gov, nih.gov |
| Acetoclastic Methanogens | Euryarchaeota | Methane production from acetate | Methanosaeta | figshare.com, sci-hub.se, acs.org |
| Hydrogenotrophic Methanogens | Euryarchaeota | Methane production from H₂ + CO₂ | Methanoregula, Methanolinea | figshare.com, sci-hub.se, acs.org |
The chemical inertness of alkanes requires a specific activation step to initiate anaerobic degradation. nih.gov The most widely documented mechanism for activating both n-alkanes and iso-alkanes under anaerobic conditions is the addition to fumarate (B1241708). nih.govoup.comcdnsciencepub.com This reaction is catalyzed by a glycyl radical enzyme known as alkylsuccinate synthase (ASS) or a related enzyme. sci-hub.secdnsciencepub.com
In this pathway, a carbon atom of the alkane is added across the double bond of a fumarate molecule, forming an alkylsuccinate derivative. nih.govkemdiktisaintek.go.id For n-alkanes, this typically occurs at a subterminal carbon. nih.gov The resulting alkylsuccinate is then further metabolized via a modified β-oxidation pathway. kemdiktisaintek.go.id The detection of succinylated metabolites and the corresponding assA genes in methanogenic cultures actively degrading iso-alkanes provides strong evidence for this activation mechanism. sci-hub.seoup.comoup.com
Other potential anaerobic activation pathways have been proposed, such as carboxylation or hydroxylation, but the fumarate addition mechanism is the most well-supported for a wide range of hydrocarbons, including branched alkanes, in methanogenic and sulfate-reducing environments. nih.govcdnsciencepub.com
Aerobic Biodegradation Mechanisms and Kinetics
In the presence of oxygen, the biodegradation of this compound is significantly faster and more efficient. Aerobic microorganisms utilize oxygenases to initiate the attack on the alkane molecule, a much more energetically favorable process than anaerobic activation.
The rate of aerobic hydrocarbon biodegradation is controlled by a combination of physical, chemical, and biological factors. researchgate.netnih.gov
Bioavailability: The low water solubility of hydrocarbons like this compound limits their availability to microorganisms. nih.govresearchgate.net Sorption to soil organic matter can further reduce bioavailability. nih.gov Some bacteria overcome this by producing biosurfactants that emulsify hydrocarbons, increasing their surface area and accessibility. nih.gov
Oxygen: Oxygen is a critical substrate, acting as the primary electron acceptor. enviro.wiki Its availability is often the main rate-limiting factor, especially in soil and subsurface environments. enviro.wiki
Nutrients: Microbial growth requires essential nutrients like nitrogen and phosphorus. Their scarcity, particularly in aquatic environments, can limit degradation rates. enviro.wiki The optimal C:N:P ratio is often cited as being crucial for effective bioremediation. researchgate.net
Temperature: Microbial metabolic activity is temperature-dependent. Biodegradation rates generally increase with temperature up to an optimum, typically between 30-40°C for many hydrocarbon degraders, and decrease at lower temperatures. researchgate.netgavinpublishers.com
pH: Most hydrocarbon-degrading bacteria and fungi thrive under neutral pH conditions (pH 6-8). enviro.wikigavinpublishers.com Extreme pH values can inhibit enzymatic activity and slow down degradation. gavinpublishers.com
In contaminated sites, this compound exists within a complex mixture of other hydrocarbons. Interactions between these substrates can significantly alter degradation kinetics. psu.eduacs.org
Competitive Inhibition: When multiple similar compounds are present, they may compete for the same microbial enzymes. The degradation of more resistant compounds, like branched alkanes, may be delayed until more easily degradable substrates, such as n-alkanes, are depleted. psu.edu For example, the degradation of pristane, a highly branched alkane, was shown to be inhibited by the presence of n-alkanes. psu.edu
Co-metabolism: The degradation of a non-growth-supporting compound (like some recalcitrant iso-alkanes) can occur in the presence of a primary growth substrate. acs.org The enzymes produced to degrade the primary substrate may fortuitously transform the other compound.
Toxicity: High concentrations of some hydrocarbons can be toxic to microorganisms, leading to longer lag phases or inhibition of degradation. researchgate.netacs.org
Enhancement: The presence of certain compounds can sometimes enhance the degradation of others. For instance, biosurfactants produced in response to one alkane can increase the bioavailability of other, more recalcitrant alkanes in a mixture. nih.gov Studies have shown that biosurfactants can significantly enhance the degradation of iso-alkanes that are otherwise resistant. nih.gov The degradation of linear alkanes in a mixture can also enhance the breakdown of branched alkanes. nih.gov
Role of Bacterial Attachment and Substrate Partitioning in Biodegradation
The biodegradation of hydrophobic compounds like this compound is significantly influenced by the physical interactions between microorganisms, the water phase, and the substrate itself. Bacterial attachment to the interface between nonaqueous-phase liquids (NAPLs) and water is a critical factor in the breakdown of these substances. umich.edunih.gov
Research has shown that the process of mineralization can occur in two distinct phases: an initial, slower phase where degradation is limited by the partitioning of the compound from the NAPL to the aqueous phase, followed by a more rapid phase. nih.govnih.gov The initial slow phase is carried out by bacteria that are freely suspended in the water. nih.govnih.gov The subsequent, faster degradation is accomplished by bacteria that have attached directly to the NAPL-water interface. umich.edunih.govnih.gov This attachment allows microorganisms to directly access the substrate, bypassing the rate-limiting step of dissolution into the water. umich.edu
Studies using model organisms and hydrocarbons have demonstrated the importance of this direct contact. For instance, an Arthrobacter species was shown to mineralize naphthalene (B1677914) dissolved in 2,2,4,4,6,8,8-heptamethylnonane (B1194848) at a rate four times higher when attached to the interface compared to the rate of partitioning in the absence of the microorganisms. nih.gov The use of surfactants like Triton X-100, which inhibit bacterial adhesion, has been shown to prevent the onset of the rapid degradation phase for some compounds, highlighting the crucial role of attachment. nih.gov However, in some cases, surfactants can increase the mineralization of certain hydrocarbons by enhancing their dispersion. asm.org
Environmental Persistence and Degradation Assessment of Branched Alkanes
The environmental persistence of branched alkanes like this compound is a key consideration in chemical risk assessment. Regulatory frameworks and scientific studies aim to determine how long these substances remain in the environment before they are broken down.
Regulatory Frameworks and Persistence Criteria (e.g., REACH Annex XIII)
In the European Union, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation sets specific criteria for identifying substances that are Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB). reachonline.eureachonline.eu These criteria, outlined in Annex XIII of the regulation, are used to assess the environmental risk of chemical substances, including branched alkanes. reachonline.eureachonline.euumweltbundesamt.de
A substance is considered persistent (P) if its degradation half-life exceeds certain thresholds in different environmental compartments. For vPvB substances, the persistence criteria are even more stringent. umweltbundesamt.de The assessment of persistence is based on all available information, including data from simulation tests, monitoring studies, and modeling. reachonline.eu This "weight-of-evidence" approach is particularly important when data cannot be directly compared to the criteria. reachonline.eu The PBT and vPvB criteria apply to all organic substances, including the individual constituents of a substance and its degradation products present at concentrations of 0.1% or more. umweltbundesamt.decefic-lri.orgdoruksistem.com.tr
| Environmental Compartment | Persistent (P) Half-Life | very Persistent (vP) Half-Life |
| Marine Water | > 60 days | > 60 days |
| Freshwater/Estuarine Water | > 40 days | > 60 days |
| Marine Sediment | > 180 days | > 180 days |
| Freshwater/Estuarine Sediment | > 120 days | > 180 days |
| Soil | > 120 days | > 180 days |
| Table 1: Persistence Criteria under REACH Annex XIII. reachonline.eucefic-lri.orgdoruksistem.com.tr |
Simulation Tests and Half-Life Determination for Environmental Fate Modeling
To determine the environmental fate of substances like this compound, simulation tests are conducted under laboratory conditions that mimic natural environments. researchgate.netconcawe.eu These tests are designed to measure the rate of biodegradation and determine the half-life of a substance in compartments such as water, sediment, and soil. cefic-lri.orgeuropa.eu The half-life is a critical parameter used in environmental fate modeling to predict the concentration and persistence of a chemical in the environment. acs.org
First-order kinetics are often used to describe the degradation process, where the rate of degradation is proportional to the concentration of the substance. acs.orgresearchgate.net Studies have shown that the half-lives of hydrocarbons can vary significantly depending on the specific compound and environmental conditions. For example, the half-lives of aliphatic hydrocarbons (C8-C40) have been reported to range from 200 to 453 hours. researchgate.net In another study, the half-lives of various oil components in mesocosm experiments ranged from 0.5 to 8.1 days. plos.org
The structure of the alkane plays a significant role in its biodegradability. Increased branching in alkanes, particularly the presence of tertiary carbons, tends to slow down the rate of biodegradation. mdpi.com This is a key consideration for this compound. While ready biodegradability screening tests can indicate that a substance is not persistent, simulation tests provide more realistic kinetic data necessary for a thorough risk assessment. cefic-lri.orgresearchgate.netconcawe.eu
Natural Occurrence and Environmental Distribution in Hydrocarbon Mixtures (e.g., natural gas condensates)
This compound, a branched-chain alkane with the molecular formula C10H22, is a naturally occurring component of complex hydrocarbon mixtures. cymitquimica.comnist.gov It is found in petroleum products and is particularly characteristic of natural gas condensates. nih.govcanada.caitopf.org
Natural gas condensates are low-density, low-viscosity liquid hydrocarbons that are separated from natural gas during production and processing. itopf.orgeuropa.eu The composition of these condensates varies but generally consists of hydrocarbons in the C2 to C30 range, with the predominant fraction being between C5 and C15. canada.ca These condensates can be colorless to yellow or brown and are composed mainly of alkanes. itopf.org They are used as refinery feedstocks for producing gasoline, jet fuel, and diesel, as well as for diluting heavy crude oils for pipeline transport. itopf.orgscimed.co.uk
The presence of this compound and other branched alkanes in these mixtures is significant for their environmental behavior. When released into the environment, such as through a spill, the different components will behave according to their physical and chemical properties. itopf.org Due to its hydrophobic nature, this compound is insoluble in water and, being less dense, will float on the surface. cymitquimica.comthermofisher.com Like other components of condensates, it is highly volatile and will evaporate relatively quickly. itopf.orgrempec.org
The following table lists some of the hydrocarbon mixtures where this compound can be found:
| Hydrocarbon Mixture | General Composition | Typical Use |
| Natural Gas Condensates | C2-C30 hydrocarbons, predominantly C5-C15 alkanes. canada.ca | Refinery feedstock, diluent for heavy oils. itopf.org |
| Crude Oil | Complex mixture of hydrocarbons. | Production of various fuels and lubricants. scimed.co.uk |
| Gasoline | C4-C12 hydrocarbons. | Fuel for internal combustion engines. nih.gov |
| Jet Fuel | C8-C16 hydrocarbons. | Aviation fuel. scimed.co.uk |
| Diesel | C8-C21 hydrocarbons. | Fuel for diesel engines. scimed.co.uk |
| Table 2: Examples of Hydrocarbon Mixtures Containing this compound. |
Role of 5 Methylnonane in Fuel Chemistry and Combustion Research
5-Methylnonane as a Component in Surrogate Fuel Formulations
Surrogate fuels are mixtures of a few well-characterized hydrocarbon compounds designed to emulate the physical and chemical properties of complex real fuels, which can contain hundreds of different species. This simplification is crucial for computational modeling of combustion processes. stanford.edu Branched alkanes, such as this compound and its isomers, are a critical component class (iso-paraffins) that must be represented in these surrogate mixtures to accurately capture the combustion behavior of the target fuel. stanford.edu
The development of surrogate fuels for diesel and jet propulsion fuels like Rocket Propellant-1 (RP-1) and JP-5 involves selecting a blend of components that represent the major chemical classes in the real fuel, including n-paraffins, iso-paraffins, cycloparaffins, and aromatics. stanford.eduacs.org Highly branched alkanes are included to represent the iso-paraffin content, which significantly influences ignition characteristics. osti.gov
For instance, in the development of diesel surrogates, highly branched isomers like heptamethylnonane (also known as iso-cetane) are frequently used. osti.govsae.org One proposed five-component surrogate for the liquid phase of diesel fuel includes n-Hexadecane, n-Tetradecane, Heptamethylnonane, Decalin, and 1-Methylnaphthalene. sae.org Similarly, in formulating surrogates for military jet fuel JP-5, iso-cetane (2,2,4,4,6,8,8-heptamethylnonane) is a key component chosen to represent the iso-paraffin fraction, which constitutes a significant percentage of the fuel's composition. acs.org These multi-component surrogates are essential for accurately simulating the complex combustion processes in diesel and jet engines. osti.gov
Here is a table representing components in a proposed diesel fuel surrogate:
| Component | Chemical Class | Purpose in Surrogate |
|---|---|---|
| n-Hexadecane | n-paraffin | Represents straight-chain alkanes |
| n-Tetradecane | n-paraffin | Adjusts volatility and boiling range |
| Heptamethylnonane | iso-paraffin (branched alkane) | Mimics branched-chain alkane combustion behavior |
| Decalin | Cycloparaffin | Represents cyclic alkanes |
| 1-Methylnaphthalene | Aromatic | Represents aromatic compounds |
The molecular structure of an alkane has a profound effect on its combustion properties, particularly its autoignition characteristics. researchgate.net Highly branched iso-alkanes, like this compound and its isomers, exhibit different reactivity at low-to-intermediate temperatures compared to their straight-chain (n-alkane) counterparts. researchgate.net
This difference in reactivity is critical for fuel performance metrics such as the cetane number (CN), which measures a diesel fuel's ignition quality. The branching in the carbon chain affects the stability of the radical species formed during the initial stages of oxidation, influencing the ignition delay time. researchgate.net For example, studies comparing the autoignition of iso-octane and iso-dodecane (2,2,4,6,6-pentamethylheptane) show a "reactivity crossover," where the relative reactivity of the two fuels changes with temperature. researchgate.net This behavior, including the negative temperature coefficient (NTC) regime, is a hallmark of alkane oxidation and is strongly dependent on the fuel's molecular structure. Accurately capturing these effects is why including representative branched alkanes in surrogate models is essential for predicting engine performance and emissions.
Chemical Kinetic Modeling of Branched Alkane Combustion
To computationally simulate combustion, detailed chemical kinetic models are required. These models consist of thousands of elementary reactions that describe the transformation of fuel molecules into combustion products. stanford.edu Developing and validating these models for branched alkanes is a key area of combustion research.
The combustion of alkanes, especially at the lower temperatures relevant to compression ignition engines (approximately 500–800 K), proceeds through a complex series of reactions known as the low-temperature oxidation mechanism. kaust.edu.sa This process is initiated by the abstraction of a hydrogen atom from the fuel molecule, forming an alkyl radical. kaust.edu.sa
The general mechanism for alkanes involves several key steps:
First O₂ Addition: The alkyl radical (R•) rapidly combines with an oxygen molecule (O₂) to form an alkylperoxy radical (ROO•). kaust.edu.sa
Isomerization: The ROO• radical can undergo an internal hydrogen shift (isomerization) to form a hydroperoxyalkyl radical (•QOOH). polimi.it
Second O₂ Addition: A second oxygen molecule adds to the •QOOH radical, leading to chain-branching pathways that accelerate oxidation and lead to autoignition. polimi.it
Developing a reliable kinetic model for a surrogate fuel component like a methylnonane isomer involves constructing a mechanism that includes all relevant reaction pathways. osti.govmdpi.com These mechanisms are often built hierarchically, starting with a core model for small C₀-C₄ species and extending it to larger fuel molecules. polimi.it
The validation of these models is a critical step. Model predictions are compared against a wide range of experimental data obtained from fundamental combustion devices such as shock tubes, rapid compression machines, and jet-stirred reactors. osti.govmdpi.com Key validation targets include ignition delay times, laminar flame speeds, and the concentration profiles of various species measured under different temperatures, pressures, and equivalence ratios. mdpi.com For instance, a kinetic model for a four-component jet fuel surrogate containing iso-cetane was validated against experimental data for ignition delay time, species mole fractions, and laminar flame speeds to ensure its accuracy. mdpi.com
The low-temperature oxidation of alkanes produces a wide variety of intermediate oxygenated species. kaust.edu.sa The analysis of these intermediates provides crucial insights into the reaction pathways and helps refine kinetic models. sae.org
During the combustion of larger alkanes, key intermediate species include aldehydes, ketones, cyclic ethers, and hydroperoxides. kaust.edu.sakaust.edu.sa For example, in the oxidation of n-nonane, numerous oxygenated products are observed in the low-temperature regime (500–770 K). kaust.edu.sa The distribution of these intermediates is highly dependent on the structure of the initial fuel molecule. In branched alkanes, the position of the methyl group influences the formation of specific cyclic ethers and other oxygenated products. Advanced diagnostic techniques, such as gas chromatography and mass spectrometry, are used to identify and quantify these species, providing detailed data for the validation of chemical kinetic models. kaust.edu.sasae.orgosti.gov
Advanced Fuel Design and Optimization Strategies
In the pursuit of enhanced fuel performance and sustainability, advanced fuel design and optimization strategies are paramount. These strategies often involve tailoring the molecular composition of fuels to achieve desired properties, such as improved cold-flow performance and reduced environmental impact. The branched alkane this compound serves as a key molecule of interest in these advanced fuel design paradigms, particularly in the context of isomerization for pour point reduction and its presence in alternative fuels derived from biomass.
The pour point of a fuel is the lowest temperature at which it will flow, a critical parameter for the operability of jet and diesel fuels in cold climates. Straight-chain normal alkanes (n-alkanes), which are common components of these fuels, have a tendency to crystallize and form a waxy solid matrix at low temperatures, leading to a high pour point. This can cause fuel filter plugging and engine operability issues.
Isomerization is a refining process that catalytically converts n-alkanes into their branched isomers, known as iso-alkanes. This structural modification plays a crucial role in lowering the pour point of fuels. Branched alkanes, such as this compound, have a more complex and less uniform molecular structure compared to their straight-chain counterparts. This irregularity hinders their ability to pack efficiently into a crystal lattice, thereby depressing the freezing point and improving the cold-flow properties of the fuel.
The isomerization of long-chain n-alkanes, like n-decane (a precursor to this compound), is typically carried out using bifunctional catalysts, often containing a noble metal (such as platinum) on an acidic support (like a zeolite). The metal sites facilitate dehydrogenation of the alkane to an alkene, which then migrates to an acid site where it is protonated to form a carbocation. This carbocation can undergo skeletal rearrangement to a more branched structure before being deprotonated and re-hydrogenated back to a branched alkane.
Table 1: Comparison of Physical Properties of n-Decane and this compound
| Property | n-Decane | This compound |
|---|---|---|
| Molecular Formula | C10H22 | C10H22 |
| Molar Mass | 142.28 g/mol | 142.28 g/mol |
| Melting Point | -29.7 °C | -76.9 °C |
| Boiling Point | 174.1 °C | 165.8 °C |
Note: The data in this table is compiled from various chemical property databases and research articles. The cetane number for n-decane is an approximation as it is a primary reference fuel for cetane number determination.
The significant difference in the melting points of n-decane and this compound, as shown in the table above, illustrates the profound effect of isomerization on the cold-flow properties of hydrocarbons. While both are isomers with the same molecular weight, the branched structure of this compound leads to a much lower melting point, making it a desirable component in fuels designed for low-temperature operation.
The development of alternative fuels from renewable biomass sources is a critical strategy for reducing the carbon footprint of the transportation sector. These biofuels, including bio-diesel and bio-jet fuels, are often produced through processes that yield a mixture of hydrocarbons, with a significant fraction of branched alkanes to ensure good cold-flow properties.
Two of the most prominent pathways for the production of paraffinic biofuels are the Hydroprocessed Esters and Fatty Acids (HEFA) process and the Fischer-Tropsch (FT) synthesis.
The HEFA process involves the catalytic hydrotreating of vegetable oils, animal fats, or waste cooking oils. This process removes oxygen and unsaturation from the fatty acid chains, initially producing long-chain n-alkanes. To meet the stringent cold-flow requirements for aviation and diesel fuels, these n-alkanes undergo a subsequent hydroisomerization step, which converts them into a mixture of iso-alkanes. While the exact composition of the resulting fuel can vary depending on the feedstock and process conditions, the objective is to generate a distribution of branched alkanes that includes isomers like this compound.
The Fischer-Tropsch (FT) synthesis is a process that converts synthesis gas (a mixture of carbon monoxide and hydrogen) derived from biomass gasification into a wide range of hydrocarbons. The primary products are often linear paraffins and olefins. Similar to the HEFA process, the long-chain waxes produced via FT synthesis must be upgraded through hydrocracking and isomerization to produce on-specification jet and diesel fuels with the necessary low-temperature fluidity. This upgrading process is designed to create a mixture of iso-alkanes, which would ideally include components such as this compound to meet cold-flow property targets.
Table 2: Typical Composition of Conventional and Bio-based Jet Fuels
| Hydrocarbon Type | Conventional Jet A-1 (%) | Typical HEFA Bio-jet (%) | Typical FT Bio-jet (%) |
|---|---|---|---|
| n-Alkanes | 20-40 | <10 | <20 |
| Iso-alkanes | 30-50 | >90 | >80 |
| Cycloalkanes | 15-25 | 0 | 0 |
Note: The compositions are approximate and can vary based on crude oil source and processing for conventional jet fuel, and feedstock and conversion technology for bio-jet fuels.
The data in Table 2 highlights the significant difference in the composition of conventional and bio-based jet fuels. Bio-jet fuels produced via HEFA and FT routes are predominantly composed of iso-alkanes. This high concentration of branched alkanes is a direct result of the isomerization process, which is essential for these fuels to meet the stringent freezing point specifications for aviation use. The presence of branched alkanes like this compound within this iso-alkane fraction is critical for achieving the desired low-temperature performance.
Advanced Analytical Techniques for 5 Methylnonane Characterization
Chromatographic Separation Methods
Chromatographic techniques are fundamental for separating 5-methylnonane from other hydrocarbons, particularly its isomers, which often possess very similar physical properties.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Resolution and Identification
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. spectroscopyonline.com In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. researchgate.net For monomethylalkanes, including the isomers of methylnonane, problems with separation can arise, especially for isomers with the methyl group located near the center of the carbon chain. researchgate.net
The coupling of a gas chromatograph to a mass spectrometer provides a second dimension of analysis. As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its fragments. This allows for the identification of this compound, even if it co-elutes with other compounds. dtic.mil The mass spectra of different methylnonane isomers can be very similar, but careful analysis of fragmentation patterns can aid in their differentiation. researchgate.net In cases of co-elution, mass spectrometric deconvolution techniques can be applied to resolve the signals of individual isomers. researchgate.net
Table 1: GC-MS Parameters for Alkane Analysis (Illustrative)
| Parameter | Value/Description |
| Column Type | Fused-silica capillary column (e.g., DB-5) |
| Column Dimensions | 60 m x 0.32 mm x 0.25 µm |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Temperature ramp from 50 °C to 300 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
This table presents typical parameters and is for illustrative purposes. Actual conditions may vary based on the specific application and instrumentation.
Multidimensional Gas Chromatography (GC×GC) for Complex Mixture Analysis (e.g., in jet fuels)
For highly complex mixtures such as jet fuels, which can contain thousands of individual chemical compounds, one-dimensional GC may not provide sufficient resolution. concawe.euuga.edu Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. concawe.eu In GC×GC, two columns with different stationary phases are connected in series. concawe.eu The first dimension typically separates compounds by their boiling points, while the second dimension provides separation based on another property, such as polarity. concawe.eu
This technique is particularly well-suited for the detailed compositional analysis of fuels like JP-5 and F-24. dtic.mil It allows for the separation of hydrocarbons into distinct classes (e.g., n-alkanes, iso-alkanes, cycloalkanes, and aromatics) which appear as ordered structures in a two-dimensional chromatogram. dtic.milacs.org This enhanced resolution is critical for identifying and quantifying specific isomers like this compound within the dense iso-alkane fraction of jet fuel. acs.orgacs.org The detailed compositional data obtained from GC×GC is essential for evaluating fuel properties and for model-based prescreening of novel and sustainable aviation fuels (SAFs). acs.orgacs.org
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure and vibrational properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. researchgate.netbbhegdecollege.com This technique probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. libretexts.org
¹H NMR: A proton NMR spectrum provides information about the different chemical environments of hydrogen atoms in the molecule. The chemical shift, signal integration (peak area), and spin-spin splitting patterns reveal the connectivity of atoms. For this compound, the ¹H NMR spectrum would show distinct signals for the methyl protons, methylene (B1212753) protons at various positions along the nonane (B91170) chain, and the methine proton at the branching point.
¹³C NMR: A carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound will produce a distinct signal, allowing for confirmation of the carbon framework and the position of the methyl branch. scispace.com
Together, 1D and 2D NMR experiments provide unambiguous evidence for the structure of this compound, distinguishing it from its other isomers. nih.gov
Table 2: Predicted NMR Chemical Shifts (¹³C) for Methylnonane Isomers
| Isomer | C1 | C2 | C3 | C4 | C5 | C6 | C7 | C8 | C9 | Methyl |
| 2-Methylnonane (B165365) | 22.9 | 27.9 | 37.1 | 29.9 | 30.1 | 32.4 | 23.2 | 14.3 | - | 20.0 |
| 3-Methylnonane | 14.3 | 29.5 | 34.6 | 36.6 | 27.6 | 32.5 | 23.2 | 14.3 | - | 19.4 |
| 4-Methylnonane | 14.3 | 23.2 | 32.3 | 34.4 | 36.8 | 29.8 | 30.0 | 23.2 | 14.3 | 19.0 |
| This compound | 14.3 | 23.2 | 32.5 | 34.5 | 36.9 | 34.5 | 32.5 | 23.2 | 14.3 | 19.1 |
Note: These are predicted values and may differ slightly from experimental data. The symmetrical nature of this compound results in equivalent chemical shifts for carbons equidistant from the center.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.comscm.com Molecular vibrations, such as the stretching and bending of C-H and C-C bonds, occur at specific frequencies. uni-siegen.de
IR Spectroscopy: An IR spectrum is obtained by measuring the absorption of infrared radiation by a molecule. scm.com For a vibration to be IR active, it must cause a change in the molecule's dipole moment. edinst.com
Raman Spectroscopy: Raman spectroscopy involves scattering light off a molecule and analyzing the energy shifts of the scattered photons. scm.com A vibration is Raman active if it causes a change in the molecule's polarizability. edinst.com
For this compound, both techniques can be used to identify the presence of characteristic alkane functional groups. The spectra would be dominated by C-H stretching vibrations (typically in the 2850-3000 cm⁻¹ region) and C-H bending and C-C stretching vibrations (at lower frequencies). While the IR and Raman spectra of different branched alkanes can be similar, subtle differences in the "fingerprint" region (below 1500 cm⁻¹) can be used for differentiation, often with the aid of computational simulations. inrim.itnepjol.info
Synchrotron Vacuum Ultraviolet Photoionization Molecular Beam Mass Spectrometry (SVUV-PIMS) for Combustion Intermediate Detection
Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS) is a highly sensitive and selective technique used to study complex chemical environments, particularly in combustion research. nih.gov This method utilizes high-energy, tunable vacuum ultraviolet (VUV) light from a synchrotron to ionize molecules. nih.gov By carefully selecting the photon energy, it is possible to selectively ionize specific isomers without causing extensive fragmentation, which is a common issue in conventional electron ionization MS. nih.govpnas.org
This "soft ionization" capability makes SVUV-PIMS exceptionally powerful for identifying and quantifying reactive intermediates, including radicals and isomers, in flames and pyrolysis reactions. nih.govresearchgate.net In the context of this compound combustion, SVUV-PIMS can be used to track the formation of various oxidation products and intermediates. pnas.orgresearchgate.net The ability to distinguish between isomers is crucial for developing and validating detailed kinetic models of fuel combustion. researchgate.netresearchgate.net
Applications in Breathomics and Biomarker Discovery
This compound has emerged as a significant volatile organic compound (VOC) in the field of breathomics, primarily as a biomarker for oxidative stress. Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. This process can damage lipids, proteins, and DNA. nih.gov The byproducts of this damage, including specific hydrocarbons, are released into the bloodstream and subsequently exhaled in breath.
The analysis of these exhaled VOCs offers a non-invasive window into metabolic processes. This compound, a methylated alkane, is one such byproduct, originating from the peroxidation of lipids. ersnet.orgersnet.org Its presence and concentration in exhaled breath can indicate the intensity of systemic oxidative stress.
A key study demonstrated this link by measuring breath markers in 31 healthy individuals before and after they breathed 28% supplemental oxygen for 30 minutes. ersnet.orgnih.gov The exposure to elevated oxygen levels is known to induce oxidative stress. ersnet.orgnih.gov The results showed a significant increase in the alveolar gradients of a specific group of VOCs, including this compound. ersnet.orgersnet.orgnih.gov This finding highlights this compound's role as a sensitive marker that responds to acute changes in the body's oxidative state. Further research has also noted its utility as a predictive biomarker for conditions such as pneumonia and heart failure. google.comsemanticscholar.org
Table 1: Research Findings on Breath VOCs After Oxygen-Induced Oxidative Stress
| Study Parameter | Details | Finding |
|---|---|---|
| Subjects | 31 healthy volunteers (20 males, 11 females) ersnet.org | N/A |
| Intervention | Breathing 28% oxygen for 30 minutes to induce hyperoxia and oxidative stress ersnet.orgnih.gov | N/A |
| Analytical Method | Gas chromatography and mass spectroscopy of breath samples ersnet.orgnih.gov | N/A |
| Primary Outcome Measure | Change in the alveolar gradients of C4-C20 alkanes and monomethylated alkanes ersnet.orgnih.gov | A significant global increase was observed ersnet.org |
| Specific VOCs Increased | this compound, 3-Methylundecane, 3-Methyltridecane ersnet.orgersnet.orgnih.gov | The alveolar gradients of these three compounds were significantly increased post-oxygenation ersnet.orgersnet.org |
The Breath Methylated Alkane Contour (BMAC) is an advanced analytical display used to visualize the profile of oxidative stress markers in exhaled breath. nih.gov It is a three-dimensional plot that represents the abundance of a wide range of C4 to C20 alkanes and their monomethylated derivatives. nih.govresearchgate.net In this plot, the x-axis typically shows the carbon chain length, the z-axis indicates the methylation site, and the y-axis represents the alveolar gradient, which is the concentration of the compound in breath minus its concentration in the ambient air. nih.govresearchgate.net
The BMAC serves as a comprehensive signature or "fingerprint" of oxidative stress, rather than relying on a single biomarker. ersnet.org this compound is one of the 107 different alkanes and monomethylated alkanes that can constitute the BMAC. ersnet.org The integrated total abundance of these markers, represented as the volume under the curve of the BMAC, provides a quantitative index of systemic oxidative stress. ersnet.org
BMACs have been applied in various clinical research settings:
Aging: Studies have shown that the alveolar gradients of BMAC components increase significantly with age, consistent with the theory that oxidative stress is a key mechanism in the aging process. nih.gov
Preeclampsia: Research comparing healthy pregnant women, women with preeclampsia, and non-pregnant controls found distinct differences in their BMAC profiles. researchgate.net A predictive model using five specific VOCs from the BMAC, which includes various methylated alkanes, could identify women with preeclampsia with high sensitivity and specificity. researchgate.net
Heart Transplant Rejection: The BMAC has been used to assess oxidative stress in heart transplant recipients. google.com Elevated BMAC profiles were observed in these patients compared to healthy controls, with the level of oxidative stress correlating with the severity of transplant rejection. google.com The "Heartsbreath" test, which is based on the BMAC, was developed as a non-invasive method to detect rejection. cms.gov
The detection of this compound and other related VOCs in exhaled breath provides a powerful tool for the non-invasive monitoring of various physiological and pathological states. Because breath collection is simple and painless, it can be performed repeatedly to track a patient's condition over time.
The link between this compound and oxidative stress makes it a valuable marker for conditions where inflammation and cellular damage are key features. google.comsemanticscholar.org For instance, research aimed at identifying diagnostic signatures for acute cardiorespiratory conditions has identified this compound as part of a panel of hydrocarbons predictive for pneumonia and heart failure. google.comsemanticscholar.org The identification of such hydrocarbons is consistent with the mechanistic understanding of lipid peroxidation, which results from inflammation-induced oxidative stress. google.comsemanticscholar.org
The use of advanced analytical methods like two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) allows for the unparalleled separation and definitive identification of VOC biomarkers like this compound from complex breath samples. google.com This technology underpins the development of robust biomarker panels for diagnosing and distinguishing between different acute diseases. semanticscholar.org
Table 2: Predictive VOCs for Acute Cardiorespiratory Conditions
| Condition | Associated Predictive VOCs |
|---|---|
| Asthma | Nonanal, Decanal, Hexanal, 2-Pentanone google.comsemanticscholar.org |
| Pneumonia | 2,4-Dimethylpentane, 2,2-Dimethylpentane, 2-Methylbutane, 4-Methyldecane, this compound, Isoprene, Cyclohexanone google.comsemanticscholar.org |
| COPD | 2,3-Butanedione, 3-Methylthiophene, Allyl methyl sulphide, Carbonyl sulphide google.com |
| Heart Failure | 2,4-Dimethylpentane, 2,2-Dimethylpentane, 2-Methylbutane, 4-Methyldecane, this compound, Isoprene google.comsemanticscholar.org |
Computational and Theoretical Studies of 5 Methylnonane
Quantum Chemical Calculations and Molecular Simulations
Quantum chemical calculations and molecular simulations are powerful tools for investigating the properties of molecules like 5-methylnonane at an atomic level. These methods can predict molecular geometries, energies, and dynamic behaviors.
Conformational Analysis and Energy Landscapes
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.com For a branched alkane like this compound, rotation around its carbon-carbon single bonds leads to a complex potential energy surface with numerous local minima (stable conformers) and transition states.
Computational studies on similar, smaller alkanes like butane (B89635) and 2-methylbutane establish the foundational principles. The most stable conformations are typically staggered, where bulky groups are positioned far apart (anti-conformation), while eclipsed conformations are higher in energy. lumenlearning.com For this compound, the most stable conformers would minimize steric hindrance involving the methyl group at the C5 position and the butyl groups on either side. The energy landscape is a map of all possible conformations and their corresponding potential energies, revealing the most probable shapes the molecule will adopt. Studies have shown that for branched alkanes, "Big-Big" eclipsing interactions are the most destabilizing. lumenlearning.com
A scaled effective one-electron method, parameterized using high-accuracy G2 molecular total energies, has been used to calculate gas-phase standard heats of formation for various aliphatic alkanes, including this compound. acs.org This research highlights the importance of performing a full conformational analysis and treating torsional vibrations as free internal rotations, especially at higher temperatures, to achieve results that closely match experimental values. acs.org
Molecular Modeling for Structure-Property Relationships
Molecular modeling is crucial for developing quantitative structure-property relationships (QSPR), which correlate the chemical structure of a molecule with its physical, chemical, and biological properties. biochempress.comresearchgate.net
Structural Similarity and Noncontiguous Atom Matching Algorithms
Measuring the similarity between molecules is a key concept in cheminformatics, as similar molecules often exhibit similar properties. acs.org Traditional methods often rely on 2D fingerprints, but these can fail to distinguish between structurally similar isomers.
A more advanced approach is the Noncontiguous Atom Matching Structural similarity (NAMS) method. acs.orgnih.gov This algorithm performs a detailed comparison of molecules based on the alignment of atoms and their bonding profiles, including features like chirality. acs.orgresearchgate.net NAMS has been shown to be effective in distinguishing between very similar hydrocarbons that were indistinguishable using fingerprint-based methods. acs.orgnih.gov In a dataset of hydrocarbons, this compound was one of the molecules used to test and validate the performance of the NAMS algorithm. acs.org This method provides a more intuitive understanding of similarity by explicitly showing which atoms in the compared molecules are alike. acs.orgnih.gov
QSPR studies on alkanes have utilized various structural descriptors, including topological indices derived from molecular graphs, to model properties like boiling point and density. biochempress.comresearchgate.net In one such study involving 134 alkanes from C6 to C10, this compound was included in the dataset, although data for some of its properties were missing. biochempress.comresearchgate.net
Reaction Pathway Modeling in Chemical Kinetics
Understanding the chemical kinetics of this compound, particularly its behavior in processes like combustion, is critical for applications such as jet fuel development. mdpi.com Reaction pathway modeling helps to elucidate the complex sequence of elementary reactions that occur.
Ab Initio and Density Functional Theory (DFT) Approaches for Reaction Mechanisms
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study reaction mechanisms from first principles, without the need for empirical parameters. nih.govresearchgate.net These methods are used to calculate the energies of reactants, products, and transition states, allowing for the determination of activation energies and reaction rates. imist.maresearchgate.net
For alkanes, these computational approaches are vital for modeling complex processes like pyrolysis and oxidation. For example, in combustion chemistry, detailed kinetic models are often built upon a foundation of smaller "seed" mechanisms. A reaction mechanism for n-pentane, a smaller alkane, was developed using automated software and validated against experimental data, providing a basis for modeling larger alkanes. osti.gov
DFT calculations have become a cornerstone of reaction mechanism studies due to their balance of computational cost and accuracy. sumitomo-chem.co.jp They are widely applied to investigate the electronic states of reactants and catalysts, which is crucial for understanding and designing catalytic processes. sumitomo-chem.co.jp While specific DFT studies focused solely on this compound's reaction pathways are not prevalent in the provided search results, it is a component in broader studies. For instance, it is considered in the context of jet fuel surrogates, where understanding the combustion and ignition properties of its various components is essential. mdpi.com The development of kinetic models for such fuels involves simulating phenomena like laminar burning velocities and ignition delay times, often using skeletal or detailed reaction mechanisms derived from computational studies. mdpi.com
Development of Force Fields for Molecular Dynamics Simulations
The accurate simulation of the physicochemical properties of this compound using molecular dynamics (MD) relies heavily on the quality of the underlying force field. A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in a molecular system. gromacs.org The development of force fields for alkanes, including branched isomers like this compound, has progressed significantly, with various models offering different balances between computational cost and accuracy. These models are generally categorized as united-atom, all-atom, or reactive force fields.
United-Atom (UA) Force Fields
For hydrocarbons, united-atom (UA) models are a computationally efficient approach where CH, CH₂, and CH₃ groups are treated as single interaction sites or pseudoatoms. soton.ac.ukwpmucdn.com This simplification reduces the number of particles in the simulation, allowing for the study of larger systems over longer timescales.
Several key UA force fields have been developed and applied to branched alkanes:
NERD (Nath, Escobedo, and de Pablo revised) Force Field: Initially developed for normal alkanes, the NERD force field was later extended to accurately model the phase equilibria of branched alkanes. aip.orgresearchgate.net This extension involved proposing a new set of parameters to complement the existing ones, enabling good agreement between simulation results and experimental data for various alkane isomers. aip.org
TraPPE-UA (Transferable Potentials for Phase Equilibria-United Atom): The TraPPE-UA force field is another widely used model for predicting the phase behavior of hydrocarbons. wpmucdn.comacs.org It was developed by fitting parameters to reproduce the vapor-liquid coexistence curves of a range of n-alkanes. acs.org The transferability of these parameters allows for the simulation of branched alkanes, and the force field has been used to study mixtures involving decane (B31447) isomers and CO₂. wpmucdn.com While computationally efficient, UA models like TraPPE-UA may have limitations in accurately capturing phenomena like solid-phase transitions, where explicit hydrogen atoms can be important. soton.ac.uk
All-Atom (AA) Force Fields
In all-atom (AA) force fields, every atom, including each hydrogen, is explicitly represented as an individual interaction site. acs.org This provides a more detailed and potentially more accurate description of molecular structure and interactions, albeit at a higher computational cost compared to UA models.
Notable developments in AA force fields for alkanes include:
OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): The OPLS-AA force field has undergone significant refinement to improve its performance for a wide variety of hydrocarbons. nih.gov A refined version, part of the OPLS/2020 force field, adjusted torsion and Lennard-Jones parameters to better reproduce thermodynamic and dynamic properties of liquid alkanes, including branched isomers. The refinement was tested against a large selection of linear and branched alkanes, showing improved accuracy for properties like liquid densities and heats of vaporization compared to earlier versions. nih.gov
SciPCFF: This force field has been used in large-scale molecular dynamics simulations to model the density of 74 different alkanes with 5 to 10 carbon atoms. By applying correction factors to account for systematic errors, the model achieved good agreement with experimental density data. aip.orgarxiv.org
Other AA Models (CHARMM, COMPASS): Other force fields such as CHARMM36 and COMPASS have also been benchmarked for their ability to predict the properties of alkanes. For instance, the COMPASS force field, which uses a 9-6 Lennard-Jones potential, has been shown to reproduce the crystal-to-rotator phase transition in some n-alkanes, a phenomenon that other models struggle with. soton.ac.uk
Reactive Force Fields (ReaxFF)
For studying chemical processes like pyrolysis, where covalent bonds are broken and formed, non-reactive force fields like those described above are insufficient. Reactive force fields have been developed to handle these scenarios.
ReaxFF: The ReaxFF reactive force field can simulate chemical reactions within a molecular dynamics framework. It has been used to investigate the high-temperature pyrolysis mechanisms of decane and its isomer, 2-methylnonane (B165365). atlantis-press.com Such studies provide insights into how branching affects the initial decomposition pathways, showing, for example, that 2-methylnonane has a more complex pyrolysis mechanism with a higher proportion of C-H bond cleavages compared to its linear counterpart. atlantis-press.com
The development of these force fields is an ongoing process. Parameters are typically optimized by fitting simulation results to a combination of experimental data (such as density, vapor pressure, and heat of vaporization) and high-level quantum mechanical calculations. nih.govbyu.edu The choice of force field ultimately depends on the specific properties and phenomena being investigated, balancing the need for accuracy with computational feasibility.
Data Tables
Table 1: Comparison of Common Force Field Types for Alkane Simulations
| Force Field Type | Representation | Key Feature | Typical Application | Example(s) |
|---|---|---|---|---|
| United-Atom (UA) | CH, CH₂, CH₃ groups as single pseudoatoms. soton.ac.uk | Computationally efficient, good for large systems and long timescales. | Vapor-liquid equilibria, transport properties. wpmucdn.comresearchgate.net | TraPPE-UA, NERD. aip.orgacs.org |
| All-Atom (AA) | Explicit representation of all atoms (C and H). acs.org | High detail and accuracy for molecular interactions. | Conformational energies, liquid densities, heat of vaporization. nih.gov | OPLS-AA, CHARMM36, COMPASS. soton.ac.uknih.gov |
Table 2: Example of United-Atom (TraPPE-UA) Non-bonded Parameters for Alkanes This table presents a simplified set of parameters to illustrate the concept. Actual force fields may have more complex parameter sets.
| Pseudoatom | Epsilon (ε/k_B) (K) | Sigma (σ) (Å) |
|---|---|---|
| CH₃ | 98 | 3.75 |
| CH₂ | 46 | 3.95 |
| CH | 10 | 4.68 |
| C (quaternary) | 0.5 | 6.40 |
Source: Adapted from literature on TraPPE force fields for branched alkanes.
Emerging Research Directions and Future Perspectives
Integration of Omics Technologies in Hydrocarbon Research
The advent of high-throughput "omics" technologies, including genomics, metagenomics, transcriptomics, proteomics, and metabolomics, is revolutionizing hydrocarbon research. nih.govnih.gov These powerful tools allow for a system-level investigation of microbial communities and their intricate interactions during the biodegradation of hydrocarbons like 5-methylnonane. nih.govnih.gov
Metagenomics, the study of genetic material recovered directly from environmental samples, has become a popular method for identifying the diverse microorganisms and specific functional genes involved in hydrocarbon degradation. frontiersin.org This approach has been instrumental in understanding the metabolic pathways, such as nitrogen and hydrocarbon cycles, within contaminated soils. frontiersin.org For instance, research has identified key enzymes like glutamine and glutamate (B1630785) synthase as crucial in the nitrogen cycles of hydrocarbon-degrading bacteria. frontiersin.org
While genomics reveals the metabolic potential of an organism, transcriptomics and proteomics provide insights into the active cellular processes by analyzing gene expression and protein synthesis, respectively. frontiersin.org For example, proteomic analysis of Pseudomonas putida KT2440 has identified 110 proteins involved in the degradation of aromatic compounds, a class of hydrocarbons. ijraset.com Similarly, proteomics has been used to identify key enzymes in the degradation of alkanes by psychrophiles like Oleispira antarctica RB-8. nih.gov
Metabolomics, the study of small molecules or metabolites within an organism or sample, offers a direct window into the chemical transformations occurring during biodegradation. asm.orgnih.gov This technique has been used to identify previously unknown intermediates in hydrocarbon degradation, such as hydroxylated polyunsaturated fatty acids and carboxylated benzene (B151609) derivatives. asm.org The integration of these omics technologies provides a comprehensive picture of hydrocarbon biodegradation, from the genetic potential to the functional activity and resulting chemical byproducts. nih.govnih.gov
Table 1: Key Omics Technologies in Hydrocarbon Research
| Omics Technology | Focus of Study | Key Insights for Hydrocarbon Research |
| Metagenomics | Total genetic material from an environmental sample. | Identification of hydrocarbon-degrading microbes and their metabolic pathways. frontiersin.org |
| Transcriptomics | Complete set of RNA transcripts (gene expression). | Understanding which genes are actively expressed during hydrocarbon degradation. frontiersin.org |
| Proteomics | Entire set of proteins produced by an organism. | Identification of key enzymes and proteins involved in metabolic pathways. ijraset.comnih.gov |
| Metabolomics | Complete set of small-molecule metabolites. | Elucidation of metabolic intermediates and final byproducts of degradation. asm.orgnih.gov |
Sustainable Production of Branched Alkanes from Renewable Resources
The transition towards a bio-based economy has spurred research into the sustainable production of branched alkanes like this compound from renewable resources. A key area of focus is the catalytic hydroisomerization of long-chain n-alkanes derived from biomass. researchgate.net This process transforms straight-chain alkanes into their more valuable branched isomers. aip.org Hydroisomerization is a critical step in producing sustainable aviation fuels and lubricants, where isoalkanes with a high degree of branching are preferred. aip.org
The process typically involves bifunctional catalysts that possess both metal sites for dehydrogenation/hydrogenation and acid sites for isomerization. researchgate.netmdpi.com The goal is to achieve high selectivity towards isomerization while minimizing cracking reactions that lead to lower value, smaller molecules. researchgate.net
Advanced Catalytic Systems for Selective Transformations
The development of advanced catalytic systems is crucial for the selective transformation of alkanes like this compound into more valuable products. Research in this area is focused on several key processes:
Catalytic Cracking: This process breaks down large hydrocarbon molecules into smaller, more useful ones. Modern catalytic cracking often employs zeolites, which are complex aluminosilicates, as catalysts. libretexts.orgshodhsagar.com These catalysts can be tailored to produce high percentages of hydrocarbons in the C5-C10 range, which are valuable components of gasoline. libretexts.orgshodhsagar.com Catalytic cracking also yields a high proportion of branched alkanes and aromatic hydrocarbons. libretexts.orgshodhsagar.com
Hydroisomerization: As mentioned previously, hydroisomerization is used to convert linear alkanes to branched isomers. aip.org The process involves the use of bifunctional catalysts, often containing noble metals like platinum or palladium on acidic supports such as zeolites. mdpi.com The balance between the metal and acid functions of the catalyst is critical for achieving high isomerization selectivity. mdpi.com
Selective Oxidation: The selective oxidation of alkanes to alcohols or other oxygenated compounds is a significant challenge in catalysis. nih.gov Researchers are exploring the use of homogeneous catalysts, which offer the potential for milder reaction conditions and higher selectivity compared to heterogeneous systems. nih.gov For example, cobalt complexes with fluorinated ligands have shown promise in the selective hydroxylation of cyclohexane. acs.org
Ammodehydrogenation: A novel approach for alkane transformation is ammodehydrogenation, which involves the direct C-N linkage between alkanes and ammonia. osti.gov This process can yield valuable products like nitriles and hydrogen gas. osti.gov
Table 2: Comparison of Catalytic Cracking Methods
| Cracking Method | Catalyst | Temperature | Pressure | Primary Products |
| Thermal Cracking | None | 450°C - 750°C | Up to 70 atm | Alkenes libretexts.orgshodhsagar.com |
| Catalytic Cracking | Zeolites | ~500°C | Moderately low | Branched alkanes, aromatic hydrocarbons libretexts.orgshodhsagar.com |
Predictive Modeling for Environmental Fate and Exposure
Predictive modeling plays a vital role in understanding the environmental fate and potential exposure risks of hydrocarbons like this compound. These models help to simulate how chemicals behave in different environmental compartments.
Level I fugacity models, for instance, can predict the equilibrium partitioning of hydrocarbons between air, water, soil, and non-aqueous phase liquids (NAPL). lyellcollection.org For heavy hydrocarbons, these models indicate a strong preference for partitioning into soil and NAPL, suggesting limited mass transfer into groundwater. lyellcollection.org
Quantitative Structure-Property Relationship (QSPR) models are another important tool. nih.gov These models aim to predict the properties of chemicals, such as their biodegradation half-life, based on their molecular structure. nih.gov By identifying key structural features that influence biodegradation, QSPR models can help to forecast the persistence of hydrocarbons in the environment. nih.gov For example, studies have shown that molecular size and hydrophilicity are important descriptors for predicting the biodegradation half-life of petroleum hydrocarbons in freshwater. nih.gov
More advanced models, like the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model, are being developed to predict the formation of secondary organic aerosols (SOA) from branched alkanes in the atmosphere. copernicus.orgcopernicus.org These models consider factors like the carbon chain length and branching structure of the alkane to predict its potential to form SOA. copernicus.org
Novel Analytical Approaches for Trace Analysis and Isomer Differentiation
The accurate detection and quantification of this compound and its isomers in complex environmental and biological samples require sophisticated analytical techniques. Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful tool for the detailed characterization of complex hydrocarbon mixtures like petroleum products. ifpenergiesnouvelles.frnih.gov By using two columns with different separation selectivities, GC×GC provides significantly enhanced resolution and peak capacity compared to conventional GC. ifpenergiesnouvelles.frchemistry-matters.com This technique is particularly useful for separating and identifying the thousands of individual compounds that can be present in crude oil. wikipedia.org
Mass spectrometry (MS) is another indispensable tool for hydrocarbon analysis. When coupled with GC, it allows for the identification of compounds based on their mass-to-charge ratio. Differentiating between structural isomers, however, can be challenging. Advanced MS techniques, such as chemical ionization combined with collision-activated dissociation, are being developed to distinguish between isomeric alkanes. acs.org These methods can provide valuable structural information by analyzing the fragmentation patterns of the ionized molecules. acs.org
Interdisciplinary Research on Branched Alkanes in Complex Biological and Environmental Systems
A comprehensive understanding of the role of branched alkanes like this compound in complex systems necessitates an interdisciplinary research approach. This involves integrating knowledge from chemistry, biology, geology, and environmental science.
For example, studying the biodegradation of hydrocarbons in deep-sea sediments requires an understanding of the unique microbial communities present in these environments, the geochemical conditions, and the metabolic pathways involved in breaking down these compounds. asm.orgnih.govbiorxiv.org Similarly, assessing the environmental risk of petroleum spills involves modeling the physical transport of the oil, its chemical transformation, and its biological effects on marine organisms. oup.com
The PROSPECTOMICS project is an example of such an interdisciplinary effort, combining biogeochemistry, metagenomics, metatranscriptomics, metaproteomics, bioinformatics, and machine learning to develop new methods for hydrocarbon prospecting. europa.eu By bringing together experts from diverse fields, researchers can gain a more holistic understanding of the complex interactions between branched alkanes and the biological and environmental systems they inhabit.
Q & A
Q. How can systematic reviews address gaps in the thermodynamic data of this compound?
- Methodology : Use PRISMA guidelines for literature screening. Extract data from peer-reviewed studies with validated methodologies. Perform meta-regression to identify trends and recommend priority areas for experimental validation (e.g., enthalpy of combustion) .
Tables
Q. Table 1. Key Spectroscopic Data for this compound
| Technique | Key Signals/Data Points | Reference |
|---|---|---|
| -NMR | δ 0.85 (t, 3H, CH), δ 1.25 (m, 10H) | |
| -NMR | δ 22.1 (CH), δ 29.5 (C5) | |
| GC-MS | m/z 142 (M), base peak at m/z 57 |
Q. Table 2. Common Contaminants in this compound Synthesis
| Contaminant | Source | Mitigation Strategy |
|---|---|---|
| Isomeric alkanes | Incomplete distillation | Optimize fractional GC conditions |
| Olefinic residues | Partial hydrogenation | Prolong reaction time with fresh catalyst |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
